molecular formula C13H18N2O4S B2620364 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1351585-39-1

1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2620364
CAS No.: 1351585-39-1
M. Wt: 298.36
InChI Key: OFGFUJPFSKPYNP-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione (CAS 1351585-39-1) is a high-purity chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 . This reagent features a unique spirocyclic structure combining 1-oxa-4-thia-8-azaspiro[4.5]decane and pyrrolidine-2,5-dione (succinimide) moieties, making it a valuable building block in medicinal chemistry and drug discovery. Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold have been researched for their high affinity and selectivity as sigma-1 receptor ligands, indicating potential applications in developing neuroimaging agents and central nervous system therapeutics . The succinimide group can serve as a key functional handle for further chemical modifications. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for pharmaceutical R&D, particularly in exploring GPCR-related pathways and developing novel receptor probes . Proper storage and cold-chain transportation are recommended to maintain product stability.

Properties

IUPAC Name

1-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-10-1-2-11(17)15(10)9-12(18)14-5-3-13(4-6-14)19-7-8-20-13/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGFUJPFSKPYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spiro intermediate, which is then further reacted with other reagents to introduce the pyrrolidine-2,5-dione moiety .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The presence of multiple reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It can be used in the development of new materials with specific properties.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound’s ability to interact with biological targets suggests it could be used in the treatment of diseases. Studies are ongoing to determine its efficacy and safety in medical applications.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its reactivity and versatility make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Organothio)succinimides (e.g., 1-(Organothio)pyrrolidine-2,5-dione)

  • Structure: Retains the pyrrolidine-2,5-dione core but substitutes the spirocyclic group with organothio (R-S) moieties.
  • Applications : Widely used as thiolating reagents in sulfenylation reactions (e.g., synthesis of thiosulfonates, β-acetamido sulfides) due to their stability and environmental friendliness .
  • Key Differences: The absence of a spirocyclic system in N-(organothio)succinimides reduces steric hindrance, facilitating their role as versatile sulfur donors. In contrast, the spirocyclic group in the target compound may limit reactivity but enhance structural diversity for drug discovery .

1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione

  • Structure : Features a 3-methoxyphenyl ethyl substituent on the succinimide ring.
  • Applications : Exhibits anticonvulsant and tyrosinase inhibitory activities, highlighting the pharmacological relevance of aryl-alkyl substitutions on the pyrrolidine-2,5-dione scaffold .
  • Key Differences : The 3-methoxyphenyl group enhances bioactivity through hydrophobic interactions and π-stacking, whereas the spirocyclic system in the target compound may improve pharmacokinetic properties (e.g., solubility, half-life) .

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

  • Structure: Contains a long sulfanylundecanoyl chain esterified to the succinimide ring.
  • Applications : Used in polymer chemistry (e.g., conjugation with polyethyleneimine) for functionalizing surfaces or creating drug-delivery systems .
  • Key Differences: The linear sulfanylundecanoyl chain enables covalent bonding with polymers, whereas the spirocyclic group in the target compound may hinder such applications due to steric constraints but offer advantages in supramolecular assembly .

1-{1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one

  • Structure : Shares the 1-oxa-4-thia-8-azaspiro[4.5]decane system but replaces the succinimide with a ketone group.
  • Applications : Primarily a synthetic intermediate; the ketone group allows further derivatization (e.g., Grignard reactions) .
  • Key Differences : The succinimide ring in the target compound introduces hydrogen-bonding capacity and electrophilic sites (e.g., carbonyl groups), enhancing its utility in medicinal chemistry compared to the ketone derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione Not explicitly provided Estimated >300 Spirocyclic 1-oxa-4-thia-8-azaspiro[4.5]decane + succinimide Drug discovery, enzyme inhibition
N-(Organothio)succinimide Varies (R-S substituent) Varies Organothio group on succinimide Sulfenylation reagents
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione C14H15NO3 245.28 3-Methoxyphenyl ethyl substituent Anticonvulsant, tyrosinase inhibition
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione C15H23NO4S 313.41 Sulfanylundecanoyl chain Polymer functionalization
1-{1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one C10H17NO2S 215.31 Spirocyclic system + ketone Synthetic intermediate

Key Research Findings

Spirocyclic Systems Enhance Stability : The 1-oxa-4-thia-8-azaspiro[4.5]decane group in the target compound likely improves metabolic stability compared to linear succinimide derivatives, as observed in related spirocyclic pharmaceuticals .

Succinimide Reactivity: The pyrrolidine-2,5-dione core enables nucleophilic substitution or ring-opening reactions, a feature exploited in N-(organothio)succinimides for thiolation .

Biological vs. Synthetic Utility : While aryl-alkyl succinimides (e.g., 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione) prioritize bioactivity, the target compound’s spirocyclic structure may bridge medicinal and materials chemistry by combining rigidity with functional diversity .

Biological Activity

The compound 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione , also known by its CAS number 1351585-39-1, is a spirocyclic derivative that exhibits a range of biological activities. Its unique structure, which incorporates both oxygen and nitrogen atoms, allows it to interact with various biological targets, making it of significant interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O4SC_{13}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 298.36 g/mol. The spirocyclic nature of the compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
CAS Number1351585-39-1

Research indicates that the compound interacts with specific enzymes and receptors within biological systems. Notably, it has been shown to modulate the activity of muscarinic receptors, particularly M1 and M2 subtypes, which are implicated in cognitive functions and neuropharmacology. This modulation may lead to potential therapeutic applications in treating cognitive disorders.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related spiro compounds demonstrated that derivatives similar to This compound exhibited significant antibacterial and antifungal activities. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Antitumor Activity

In vitro studies have assessed the antitumor efficacy of spirocyclic compounds, including those structurally related to This compound . These studies have shown promising results against various cancer cell lines, such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The compounds demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

Comparative Studies

Comparative studies have been conducted between This compound and other similar compounds, such as 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride . These studies highlight differences in biological activity based on structural variations within the spirocyclic framework.

CompoundAntimicrobial ActivityAntitumor Activity
This compoundSignificantPromising
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochlorideModerateModerate

Case Studies

Several case studies have explored the therapeutic potential of spirocyclic compounds:

  • Antimicrobial Efficacy : A study involving the synthesis of Mannich bases from spiro compounds showed enhanced antimicrobial activity against various pathogens, suggesting that modifications to the spiro structure can significantly influence efficacy .
  • Anticancer Properties : Research on novel derivatives revealed that specific modifications led to increased cytotoxicity against cancer cell lines, indicating a potential pathway for drug development targeting malignancies .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Cyclization of the spiro[4.5]decane core : Reacting a thiazepane precursor (e.g., 7-(thiophen-2-yl)-1,4-thiazepan-4-amine) with a ketone-containing pyrrolidine derivative under acidic conditions (e.g., HCl) to form the spirocyclic backbone .

Coupling reactions : Utilizing carbodiimide coupling agents like EDCl/HOBt to attach the pyrrolidine-2,5-dione moiety to the spirocyclic core. This step requires anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product. Purity is verified via HPLC (>98%) and NMR .

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the spirocyclic structure, thiophene substituent integration, and dione functional groups. Key signals include δ ~2.5–3.5 ppm (thiazepane protons) and δ ~170–180 ppm (carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., C₁₅H₁₈N₂O₃S₂, [M+H]+ = 339.1) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bonds) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

Methodological Answer:
Discrepancies in IC₅₀ values across studies may arise from assay conditions or target isoforms. Mitigation strategies include:

Orthogonal Assays : Compare results from fluorometric (e.g., fluorogenic substrates) and radiometric (e.g., ³H-labeled substrates) assays to rule out interference from the compound’s autofluorescence or thiophene moiety .

Isoform-Specific Profiling : Use recombinant enzymes (e.g., CYP450 isoforms) to identify off-target effects. Computational docking (e.g., AutoDock Vina) can predict binding affinities to specific isoforms .

Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as the compound’s solubility (logP ~1.5) impacts apparent activity .

Advanced: What strategies improve bioavailability given its poor aqueous solubility?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrrolidine-dione moiety to enhance solubility. Post-administration enzymatic cleavage releases the active compound .

Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles. Dynamic Light Scattering (DLS) monitors particle size (<200 nm), and in vitro release assays (PBS, pH 7.4) validate sustained release .

Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro studies, or cyclodextrin complexes (e.g., β-cyclodextrin) for in vivo administration .

Basic: How does this compound compare structurally to related spirocyclic derivatives?

Methodological Answer:
Key structural distinctions include:

Compound Core Structure Functional Groups Biological Target
Target Compound1-Oxa-4-thia-8-azaspiro[4.5]decaneThiophene, dioneEnzymes (e.g., kinases, proteases)
Analog A ()1,1-Dioxido-1,4-thiazepaneChlorophenylGPCRs
Analog B ()8-Azaspiro[4.5]decane-7,9-dioneChloropyrimidinylDNA repair enzymes
The thiophene and dione groups in the target compound enhance π-π stacking and hydrogen bonding, respectively, improving target affinity but reducing solubility compared to analogs .

Advanced: What computational methods predict its metabolic stability?

Methodological Answer:

In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or CypRules to identify potential cytochrome P450 (CYP3A4, CYP2D6) oxidation sites (e.g., thiophene ring) .

Molecular Dynamics (MD) Simulations : Simulate liver microsomal environments (pH 7.4, 310 K) to assess stability of the spirocyclic core. RMSD values >2.0 Å indicate conformational instability .

In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .

Basic: What safety precautions are required during handling?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/purification due to potential dust inhalation .

Waste Disposal : Collect organic waste in halogen-resistant containers (e.g., for thiophene byproducts). Neutralize acidic reaction mixtures with NaHCO₃ before disposal .

Storage : Store at 2–8°C in amber vials under argon to prevent oxidation of the thiazepane sulfur .

Advanced: How can researchers optimize selectivity for neurological targets (e.g., NMDA receptors)?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies : Modify the thiophene substituent (e.g., replace with pyridine) to reduce off-target binding. Test analogs in radioligand displacement assays (³H-MK-801 for NMDA) .

Blood-Brain Barrier (BBB) Penetration : Calculate logBB values (logP – 0.5 × TPSA). Target logBB >0.3 by reducing polar surface area (TPSA <80 Ų) via methyl group additions .

In Vivo Pharmacokinetics : Administer IV/PO doses in rodent models and measure brain/plasma ratios (LC-MS/MS). AUC ratios >0.5 indicate sufficient CNS exposure .

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